NSC 10281-d4

Analytical Chemistry Mass Spectrometry Stable Isotope Labeling

NSC 10281-d4 (4-Fluoronitrobenzene-d4; p-Fluoronitrobenzene-d4; p-Nitrofluorobenzene-d4; CAS: 1219802-01-3) is a stable isotopically labeled analog of 4-fluoronitrobenzene, featuring four deuterium atoms replacing hydrogen on the aromatic ring. It is a nitroaromatic compound with a molecular formula of C₆D₄FNO₂ and a molecular weight of 145.12 g/mol.

Molecular Formula C6H4FNO2
Molecular Weight 145.12 g/mol
Cat. No. B596162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC 10281-d4
Synonyms4-FLUORONITROBENZENE-D4
Molecular FormulaC6H4FNO2
Molecular Weight145.12 g/mol
Structural Identifiers
InChIInChI=1S/C6H4FNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H/i1D,2D,3D,4D
InChIKeyWFQDTOYDVUWQMS-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

NSC 10281-d4: A Deuterated 4-Fluoronitrobenzene Internal Standard for Quantitative LC-MS and NMR Analysis


NSC 10281-d4 (4-Fluoronitrobenzene-d4; p-Fluoronitrobenzene-d4; p-Nitrofluorobenzene-d4; CAS: 1219802-01-3) is a stable isotopically labeled analog of 4-fluoronitrobenzene, featuring four deuterium atoms replacing hydrogen on the aromatic ring . It is a nitroaromatic compound with a molecular formula of C₆D₄FNO₂ and a molecular weight of 145.12 g/mol . The compound is primarily utilized as an internal standard (IS) for quantitative analysis via Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), where it corrects for sample loss, matrix effects, and ionization variability during the drug development process [1][2].

Stable isotope-labeled internal standard for quantitative MS and NMR
Deuterated analog supports isotope dilution workflows
Enables matrix-effect correction in bioanalytical LC-MS methods

Why NSC 10281-d4 Cannot Be Substituted by Its Non-Deuterated Analog in Regulated Bioanalysis


Substituting NSC 10281-d4 with the non-deuterated parent compound (4-fluoronitrobenzene, MW: 141.10 g/mol) or a structural analog internal standard introduces significant quantitative inaccuracies in LC-MS and GC-MS assays [1]. The non-deuterated analog co-elutes with the target analyte and cannot be distinguished by mass spectrometry, making it impossible to correct for matrix-induced ion suppression/enhancement or analyte loss during sample preparation [2]. Conversely, the distinct mass shift (+4.02 Da) of NSC 10281-d4 enables selective monitoring and precise normalization of the analyte signal, which is a regulatory expectation for validated bioanalytical methods [3]. Generic substitution leads to compromised precision and accuracy, failing to meet the quantitative performance criteria required for pharmacokinetic studies and environmental fate analysis.

NSC 10281-d4
Unlabeled 4-Fluoronitrobenzene
MS Differentiation
+4.02 Da mass shift enables selective monitoring
Co-elutes; mass spectrometric differentiation limited
Matrix Effect Correction
Co-eluting deuterated IS compensates ion suppression
Inconsistent correction may bias quantification
Regulatory Alignment
Aligns with bioanalytical validation guidance for SIL-IS
May not meet accuracy/precision criteria expected for IS

Quantitative Differentiation of NSC 10281-d4: A Comparative Analytical and Physicochemical Evidence Guide


Isotopic Enrichment and Purity: NSC 10281-d4 vs. Unlabeled 4-Fluoronitrobenzene

The primary procurement differentiator for NSC 10281-d4 is its high isotopic enrichment, specified as ≥98 atom% D, which ensures minimal unlabeled analyte interference in quantitative MS assays . This compares favorably to the unlabeled 4-fluoronitrobenzene (CAS 350-46-9), which has no deuterium enrichment [1]. The reported chemical purity for NSC 10281-d4 is ≥98% , with some vendors reporting up to 98.85% . This high level of both isotopic and chemical purity is essential for its function as an internal standard, where even minor impurities or incomplete labeling can lead to significant quantification bias.

Isotopic Enrichment
Head-to-head
Target: ≥98 atom% D / ≥98% purity
Comparator: 0 atom% D / variable purity
Supports low background and trace-level quantification
CoA specification; verify per lot
Analytical Chemistry Mass Spectrometry Stable Isotope Labeling

Molecular Weight Shift for Mass Spectrometric Differentiation: NSC 10281-d4 vs. Unlabeled Analog

The incorporation of four deuterium atoms in NSC 10281-d4 results in a distinct molecular weight of 145.12 g/mol (or 145.126 g/mol depending on the source) . This represents a mass shift of +4.02 Da compared to the non-deuterated 4-fluoronitrobenzene, which has a molecular weight of 141.10 g/mol [1]. This mass difference is the fundamental basis for its use as an internal standard, as it allows the mass spectrometer to differentiate the analyte signal (m/z 141) from the internal standard signal (m/z 145) in the same chromatographic run.

Mass Shift
Head-to-head
145.12 g/mol +4.02 Da vs 141.10 g/mol
Enables selective MS channel monitoring
Calculated monoisotopic mass
LC-MS/MS GC-MS Bioanalysis Isotope Dilution

Correction of Matrix Effects in LC-MS: Deuterated vs. Non-Deuterated Internal Standards

A critical advantage of deuterated internal standards like NSC 10281-d4 is their ability to compensate for matrix effects, a phenomenon where co-eluting matrix components suppress or enhance analyte ionization in LC-MS, leading to inaccurate quantification [1]. Studies have demonstrated that while deuterated standards often correct for matrix effects effectively, non-deuterated structural analogs are significantly less reliable and can lead to quantification errors [2]. For instance, research on carvedilol enantiomers showed that a deuterated internal standard (carvedilol-d5) provided more consistent correction for ion suppression compared to a non-deuterated analog, which exhibited differential matrix effects due to a slight retention time shift [3]. This underscores the necessity of using a deuterated IS like NSC 10281-d4 for 4-fluoronitrobenzene analysis to ensure method robustness and accuracy.

Matrix Effect Correction
Class-level
SIL-IS expected to provide consistent ion suppression correction
Aligns with bioanalytical validation guidance for SIL-IS
Inference from general principles; verify for target analyte
Bioanalysis Matrix Effect Ion Suppression Method Validation

Primary Research and Industrial Applications for NSC 10281-d4 Based on Quantifiable Differentiation


Quantitative Bioanalysis of 4-Fluoronitrobenzene in Pharmacokinetic and Toxicokinetic Studies

NSC 10281-d4 is the optimal internal standard for quantifying 4-fluoronitrobenzene (the analyte) in biological matrices (plasma, urine, tissue homogenates) using LC-MS/MS. The +4.02 Da mass shift (from 141.10 to 145.12 g/mol) allows for selective and sensitive detection of both the analyte and IS, enabling precise determination of drug concentration-time profiles . This application directly leverages the mass difference evidence, ensuring that the analytical method meets regulatory standards for accuracy and precision, which is critical for supporting Investigational New Drug (IND) and New Drug Application (NDA) submissions [1].

Environmental Fate and Transport Studies of 4-Fluoronitrobenzene via Isotope Dilution Mass Spectrometry

For environmental chemists tracking the occurrence and degradation of 4-fluoronitrobenzene (p-FNB), a known environmental contaminant, in water, soil, or sediment, NSC 10281-d4 serves as an ideal surrogate and internal standard . The high isotopic purity (≥98 atom% D) minimizes the background signal from the native compound, allowing for accurate quantification at trace levels (e.g., ng/L or µg/kg) . This is crucial for understanding the compound's environmental persistence, transport mechanisms, and the efficiency of remediation processes like bioelectrochemical degradation [1].

Method Development and Validation for the Detection of Nitroaromatic Explosives or Precursors

In forensic and security applications, 4-fluoronitrobenzene can be used as a model compound or is structurally related to nitroaromatic explosives. NSC 10281-d4 can be employed as a stable isotope-labeled internal standard to develop and validate highly specific and sensitive GC-MS or LC-MS methods for detecting these target analytes . The use of a deuterated IS provides robust correction for matrix effects commonly encountered in complex environmental or post-blast residue samples, ensuring the quantitative reliability required for forensic evidence .

Application
Selection Property
Validation Focus
PK / TK bioanalysis research
Deuterated IS with +4 Da mass shift for LC-MS/MS
Bioanalytical validation review; method robustness
Environmental fate studies
High isotopic enrichment for trace-level quantification
Isotope dilution precision in complex matrices
Forensic nitroaromatic detection
Matrix-effect surrogate for post-blast residue
Matrix-effect correction; method ruggedness

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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